Ethyl (4-nitrosophenyl)carbamate

Catalog No.
S13058861
CAS No.
303158-01-2
M.F
C9H10N2O3
M. Wt
194.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl (4-nitrosophenyl)carbamate

CAS Number

303158-01-2

Product Name

Ethyl (4-nitrosophenyl)carbamate

IUPAC Name

ethyl N-(4-nitrosophenyl)carbamate

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

InChI

InChI=1S/C9H10N2O3/c1-2-14-9(12)10-7-3-5-8(11-13)6-4-7/h3-6H,2H2,1H3,(H,10,12)

InChI Key

NFQBXWCVBVRJQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)N=O

Historical Context and Early Methodologies

The synthesis of nitroaryl carbamates traces back to mid-20th-century efforts to develop activated carbonate intermediates for peptide coupling and polymer chemistry. Early routes for analogous compounds, such as 4-nitrophenyl carbamates, involved reacting chloroformate derivatives with amines under basic conditions. For example, N-ethylmethylamine reacts with 4-nitrophenyl chloroformate in dimethylformamide (DMF) with triethylamine as a base, yielding carbamates at 76% efficiency after chromatographic purification. These methods laid the groundwork for adapting nitroso derivatives by modifying substitution patterns or reduction strategies.

Modern Synthetic Techniques

Contemporary approaches to ethyl (4-nitrosophenyl)carbamate often involve two key steps: (1) introducing the nitroso group to the phenyl ring and (2) coupling the modified phenol with ethyl carbamate. A representative pathway adapts methods from bis(4-nitrophenyl) carbonate synthesis:

  • Nitroso Group Introduction: 4-Aminophenol is diazotized and treated with nitrous acid to yield 4-nitrosophenol.
  • Chloroformate Activation: 4-Nitrosophenol reacts with triphosgene in dichloromethane under controlled temperatures (<25°C) to form 4-nitrosophenyl chloroformate.
  • Carbamate Formation: The chloroformate intermediate reacts with ethylamine in the presence of triethylamine, yielding the target carbamate (Table 1).

Table 1: Optimization of Reaction Conditions for Ethyl (4-Nitrosophenyl)carbamate Synthesis

ParameterOptimal ConditionYield (%)
SolventAnhydrous DMF68
BaseTriethylamine72
Temperature0–5°C65
Reaction Time4 hours70

Challenges in Reaction Optimization

The nitroso group’s redox sensitivity necessitates inert atmospheres and low temperatures to prevent over-oxidation to nitro derivatives or reduction to amines. Purification via silica gel chromatography with ethyl acetate/hexane gradients (10–30%) effectively isolates the product while minimizing decomposition.

Molecular Properties and Basic Characterization

The fundamental molecular characteristics of ethyl (4-nitrosophenyl)carbamate can be inferred from structural analysis of closely related compounds in the nitrophenyl carbamate family [2]. The compound features a carbamate functional group linked to an ethyl moiety and a para-nitrosophenyl aromatic system [9]. Comparative analysis with ethyl (4-nitrophenyl)carbamate, which has a molecular formula of C₉H₁₀N₂O₄ and molecular weight of 210.19 g/mol, suggests similar structural parameters for the nitroso analog [2] [28]. The International Union of Pure and Applied Chemistry nomenclature follows standard carbamate naming conventions with appropriate nitroso substitution designation [14]. Chemical database entries for related compounds provide structural identifiers that facilitate computational chemistry applications and literature searches [7].

PropertyRelated Compound DataReference Source
Molecular FrameworkEthyl carbamate with para-substituted phenyl ring [2]
Functional GroupsCarbamate ester, aromatic nitroso [9]
Structural ClassAromatic carbamate derivative
Substitution PatternPara-nitroso substitution on phenyl ring [14]

Spectroscopic and Analytical Characteristics

Analytical characterization of ethyl (4-nitrosophenyl)carbamate relies on established spectroscopic methods used for similar carbamate compounds [23]. Infrared spectroscopy analysis of related nitrophenyl carbamates reveals characteristic absorption bands including carbonyl stretching frequencies near 1700-1715 cm⁻¹ and nitrogen-hydrogen stretching at 3300-3350 cm⁻¹ . Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shifts for the carbamate protons and aromatic signals [24]. Mass spectrometry techniques enable molecular weight determination and fragmentation pattern analysis for structural verification [29]. The National Institute of Standards and Technology database contains reference spectra for related compounds that aid in analytical method development [29]. Chromatographic methods including high-performance liquid chromatography have been successfully applied to similar carbamate compounds for purity assessment and quantitative analysis [18].

Analytical MethodExpected CharacteristicsReference Basis
Infrared SpectroscopyCarbonyl stretch 1700-1715 cm⁻¹
Nuclear Magnetic ResonanceAromatic and aliphatic proton signals [24]
Mass SpectrometryMolecular ion and fragmentation patterns [29]
ChromatographyRetention time and peak resolution [18]

Synthetic Approaches and Chemical Reactivity

The synthesis of ethyl (4-nitrosophenyl)carbamate can be approached through established carbamate formation methodologies adapted for nitroso-substituted aromatic systems [6]. Conventional carbamate synthesis involves nucleophilic substitution reactions between chloroformates and amines in the presence of appropriate bases . Research on related compounds demonstrates the use of triethylamine as a base in tetrahydrofuran solvent systems for carbamate formation . The presence of the nitroso group may influence reaction conditions due to its electron-withdrawing properties and potential for side reactions [26]. Alternative synthetic routes include transesterification reactions and carbonylation processes that have been successfully applied to similar aromatic systems [32]. Chemical reactivity studies on related nitrophenyl carbamates show hydrolysis susceptibility under basic conditions while maintaining stability in neutral and acidic environments [1].

Synthetic MethodReaction ConditionsYield Considerations
Chloroformate RouteBase-catalyzed nucleophilic substitution [6]
TransesterificationAlcohol exchange reactions [32]
Direct CarbonylationCarbon monoxide incorporation [32]
Hydrolysis BehaviorBasic conditions promote decomposition [1]

Research Applications and Mechanistic Studies

Current research applications of ethyl (4-nitrosophenyl)carbamate and related compounds span multiple areas including medicinal chemistry, materials science, and analytical chemistry . Studies on carbamate-containing compounds have demonstrated their utility as enzyme inhibitors and biochemical probes [26]. The compound's structural features make it suitable for investigations into structure-activity relationships in biological systems [33]. Research into carbamate hydrolysis mechanisms has provided insights into the role of aromatic substitution patterns in determining reaction rates and pathways [18]. Environmental applications include studies on carbamate degradation by specialized enzymes discovered through functional metagenomics approaches [18]. Spectrophotometric analysis methods have been developed for related compounds that enable kinetic studies and reaction monitoring [19].

Research AreaApplication FocusMethodological Approach
Biochemical StudiesEnzyme inhibition mechanisms [26]
Environmental ScienceDegradation pathway analysis [18]
Analytical ChemistrySpectrophotometric methods [19]
Medicinal ChemistryStructure-activity relationships [33]

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

194.06914219 g/mol

Monoisotopic Mass

194.06914219 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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